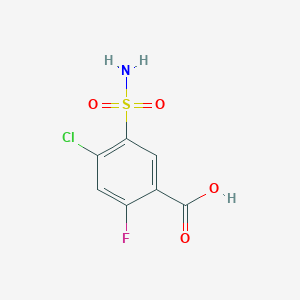

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

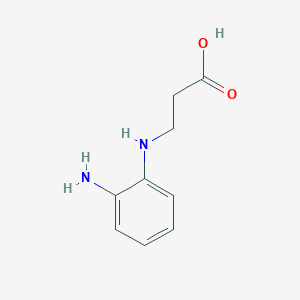

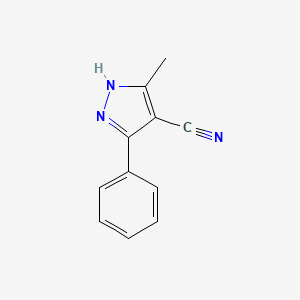

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has been studied for its potential applications in various fields . It is part of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen as heteroatoms .

Synthesis Analysis

The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde involves several steps. The cyclization mechanism involves nucleophilic attack of the free amine on the carbonyl carbon . The yield of the synthesis process can vary, but it has been reported to be as high as 78.80% .Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde includes a phenyl group attached to the 3-position of the 1,2,4-oxadiazole ring and a carbaldehyde group at the 5-position .Chemical Reactions Analysis

The chemical reactions involving 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde are complex and can lead to a variety of products . The compound can undergo various transformations, including reactions with other organic compounds .Physical And Chemical Properties Analysis

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is a solid compound . Its molecular weight is 217.22 . The compound has been described as having a melting point of 270-272°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of 3-phenyl-1,2,4-oxadiazole-5-carbaldehydes has been successfully achieved starting from corresponding chloromethyl and dichloromethyl derivatives. These aldehydes demonstrate stability in their hydrated form, a phenomenon discussed based on relevant spectroscopic data (Palazzo, Baiocchi, & Picconi, 1979).

Photophysical Properties

- The preparation of BODIPYs with oxadiazole groups at specific positions using 3-phenyl-5-(5-phenyl-1H-pyrrol-3-yl)-1,2,4-oxadiazole was explored. These compounds' photophysical properties were characterized, contributing to the understanding of their potential in various applications (Matveeva et al., 2022).

Antimicrobial Activity

- 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde derivatives have been examined for antimicrobial properties. A study synthesized and tested -nitro-1,2,4oxadiazole-5-carbaldehyde hydrazones against standard microbial strains, highlighting the antimicrobial potential of these compounds (Tyrkov & Sukhenko, 2004).

Antitumor Activity

- The compound has shown promise in antitumor activities. A study synthesized oxadiazole thioglycosides, which were evaluated in vitro against breast and liver cell lines, demonstrating significant anti-tumor activities (Abu-Zaied, El-Telbani, Elgemeie, & Nawwar, 2011).

Chemical Genetics and Apoptosis Induction

- A cell-based phenotypic assay for apoptosis inducers identified small molecules including 3-aryl-5-aryl-1,2,4-oxadiazoles, indicating their role in apoptosis induction and potential in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).

Synthesis and Crystal Structure

- The crystal structure of related compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, aiding in the understanding of molecular geometry and potential interactions (Xu & Shi, 2011).

Propiedades

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILKDGOSWNDPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502908 |

Source

|

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

CAS RN |

73217-75-1 |

Source

|

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.